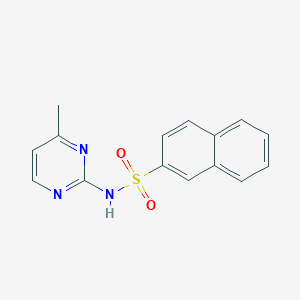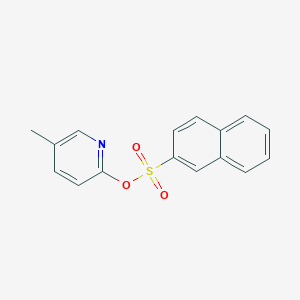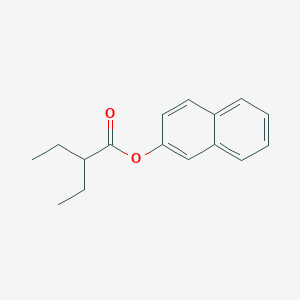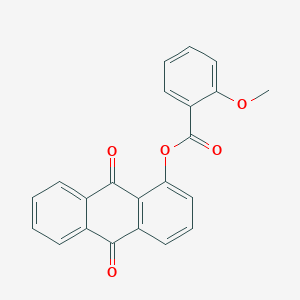
4-bromo-N-(2,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,5-dimethoxyphenyl)benzamide, also known as Bromo-DMA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of phenethylamines and has been found to have a wide range of effects on the human body. In
Wirkmechanismus
4-bromo-N-(2,5-dimethoxyphenyl)benzamide acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This results in an increase in the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 4-bromo-N-(2,5-dimethoxyphenyl)benzamide has been found to activate the prefrontal cortex, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
4-bromo-N-(2,5-dimethoxyphenyl)benzamide has been found to have a wide range of effects on the human body. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to cause changes in perception, mood, and thought processes. These effects are believed to be due to its interaction with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its high affinity for serotonin receptors, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. Additionally, its hallucinogenic properties make it a potential tool for the study of altered states of consciousness. However, one limitation of using 4-bromo-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potential for abuse, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide. One direction is the development of new antidepressant and anxiolytic drugs based on its partial agonist activity at serotonin receptors. Another direction is the study of its hallucinogenic properties and the neural mechanisms underlying altered states of consciousness. Additionally, the potential for abuse of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide highlights the need for further research into its safety and potential for addiction.
Synthesemethoden
The synthesis method of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromoaniline in the presence of a reducing agent. The resulting product is then purified and recrystallized to obtain the final product. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 4-bromo-N-(2,5-dimethoxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,5-dimethoxyphenyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs. Additionally, 4-bromo-N-(2,5-dimethoxyphenyl)benzamide has been found to have hallucinogenic properties, making it a potential tool for the study of the neural mechanisms underlying altered states of consciousness.
Eigenschaften
Molekularformel |
C15H14BrNO3 |
|---|---|
Molekulargewicht |
336.18 g/mol |
IUPAC-Name |
4-bromo-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
PFUPEKZERAFGIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)



![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)




